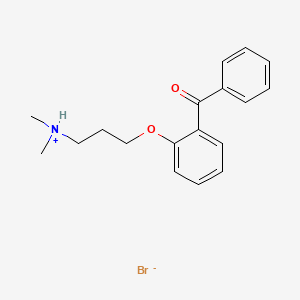

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide

Beschreibung

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide (CID 25262) is a benzophenone derivative with a dimethylamino-propoxy substituent. Its molecular formula is C₁₈H₂₁NO₂ (hydrobromide salt notated separately). Key structural features include:

- SMILES:

CN(C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2 - InChIKey:

IYLZMSNAHCOTHA-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values range from 168.2 Ų ([M+H]⁺) to 181.4 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

This compound lacks reported literature or patent data, suggesting it may be a novel or understudied entity.

Eigenschaften

CAS-Nummer |

10429-25-1 |

|---|---|

Molekularformel |

C18H22BrNO2 |

Molekulargewicht |

364.3 g/mol |

IUPAC-Name |

3-(2-benzoylphenoxy)propyl-dimethylazanium;bromide |

InChI |

InChI=1S/C18H21NO2.BrH/c1-19(2)13-8-14-21-17-12-7-6-11-16(17)18(20)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H |

InChI-Schlüssel |

AWJXDAOBZRRZPQ-UHFFFAOYSA-N |

Kanonische SMILES |

C[NH+](C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 3-(dimethylamino)propyl chloride in the presence of a base, followed by hydrobromic acid treatment to form the hydrobromide salt. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Continuous flow reactors: To ensure consistent reaction conditions and scalability.

Purification steps: Techniques such as recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzophenone core.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Oxidation products: Ketones or carboxylic acids.

Reduction products: Alcohols.

Substitution products: Various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

Binding to active sites: Inhibiting or activating specific enzymes.

Modulating signaling pathways: Affecting cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Benzophenone Derivatives

BPOH-TPA, BPOH-PhCz, and BPOH-SF

These compounds, synthesized via Suzuki coupling (yields: 29–85%), share a 2-hydroxybenzophenone backbone but differ in substituents:

- BPOH-TPA : Triphenylamine group at position 5 .

- BPOH-PhCz : 9-Phenylcarbazole substituent .

- BPOH-SF : Dibenzothiophene moiety .

| Compound | Molecular Formula | Key Substituent | Synthesis Yield | CCS (Ų)* |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₁NO₂ | Dimethylamino-propoxy | N/A | 168.2 |

| BPOH-TPA | C₃₁H₂₃NO₂ | Triphenylamine | 29% | N/A |

| BPOH-PhCz | C₃₁H₂₁NO₂ | 9-Phenylcarbazole | 85% | N/A |

*CCS data unavailable for BPOH derivatives.

Key Differences :

- Synthesis Complexity : Suzuki coupling (used for BPOH analogs) requires palladium catalysts, whereas the target compound’s synthesis method is unspecified but may involve simpler alkylation or quaternization (due to the hydrobromide salt) .

(E)-2-(4-(Dimethylamino)benzylidene)-7-(3-(piperidin-1-yl)propoxy)-1-tetralone

This compound (C₂₇H₃₄N₂O₂) features a tetralone backbone with a piperidinyl-propoxy chain and dimethylamino-benzylidene group. Synthesized via condensation (85% yield), it highlights:

- Higher Molecular Weight : Larger size (CCS unmeasured) compared to the target compound.

- Application Potential: The extended π-system (benzylidene group) may favor fluorescence or bioactivity, contrasting with the simpler benzophenone design of the target .

Functional Analogs in UV Filters

Benzophenone-based UV filters (e.g., BP3, BP1, EPABA) share structural motifs but differ in substituents:

- EPABA (2-Ethylhexyl 4-(dimethylamino)benzoate): Contains a dimethylamino-benzoate ester, enhancing lipophilicity for sunscreen applications.

- DHMB (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone): Hydroxyl and methoxy groups improve water solubility .

Comparison of Substituent Effects :

| Compound | Key Functional Group | Solubility Trend | Application |

|---|---|---|---|

| Target Compound | Dimethylamino-propoxy | Moderate polarity | Unconfirmed |

| EPABA | Dimethylamino-benzoate ester | High lipophilicity | Sunscreen |

| BPOH-SF | Dibenzothiophene | Low polarity | Organic electronics |

The dimethylamino group in the target compound and EPABA may confer pH-dependent solubility, but the propoxy chain in the former reduces steric hindrance compared to EPABA’s ethylhexyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.